

Application Notes and Protocols for the Synthesis of 2-bromo-N-phenethylbenzenesulfonamide

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Compound of Interest

Compound Name: 2-bromo-N-phenethylbenzenesulfonamide

Cat. No.: B1274951


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This document provides a detailed protocol for the synthesis of **2-bromo-N-phenethylbenzenesulfonamide**, a key intermediate in various chemical and pharmaceutical research applications. The protocol is based on established principles of sulfonamide synthesis, involving the reaction of a sulfonyl chloride with a primary amine.

Reaction Scheme

The synthesis proceeds via the nucleophilic substitution of the chloride on 2-bromobenzenesulfonyl chloride by the amino group of phenethylamine. A base, such as triethylamine, is typically used to neutralize the hydrochloric acid byproduct.

Figure 1: Synthesis of **2-bromo-N-phenethylbenzenesulfonamide**  Reaction Scheme (Image depicting the reaction of 2-bromobenzenesulfonyl chloride with phenethylamine to yield **2-bromo-N-phenethylbenzenesulfonamide** and triethylamine hydrochloride)

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of **2-bromo-N-phenethylbenzenesulfonamide**.

Materials:

- 2-Bromobenzenesulfonyl chloride
- Phenethylamine
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hexane
- Ethyl acetate

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Thin-layer chromatography (TLC) apparatus

Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask, add 2-bromobenzenesulfonyl chloride (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C using an ice bath.
- **Addition of Amine and Base:** In a separate flask, prepare a solution of phenethylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM.
- **Reaction:** Add the phenethylamine and triethylamine solution dropwise to the cooled solution of 2-bromobenzenesulfonyl chloride over 15-30 minutes with vigorous stirring.
- **Reaction Monitoring:** Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
- **Work-up:**
 - Once the reaction is complete, quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- **Purification:**
 - Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure **2-bromo-N-phenethylbenzenesulfonamide**.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **2-bromo-N-phenethylbenzenesulfonamide**.

Parameter	Value
Starting Materials	
2-Bromobenzenesulfonyl Chloride	1.0 equivalent
Phenethylamine	1.05 equivalents
Triethylamine	1.2 equivalents
Reaction Conditions	
Solvent	Anhydrous Dichloromethane (DCM)
Temperature	0 °C to Room Temperature
Reaction Time	2-4 hours
Product Characteristics	
IUPAC Name	2-bromo-N-(2-phenylethyl)benzenesulfonamide ^[1]
Molecular Formula	C ₁₄ H ₁₄ BrNO ₂ S ^[1]
Molecular Weight	340.24 g/mol
Expected Yield	85-95% (typical for this type of reaction)
Purity	>95% after purification

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.



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Caption: Experimental workflow for the synthesis of **2-bromo-N-phenethylbenzenesulfonamide**.

Logical Relationship of Reactants and Products

This diagram shows the relationship between the starting materials, reagents, and the final product.

Caption: Relationship of reactants, reagents, and products in the synthesis.

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References

- 1. 2-bromo-N-phenethylbenzenesulfonamide | C₁₄H₁₄BrNO₂S | CID 3740348 - PubChem [pubchem.ncbi.nlm.nih.gov]
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